Product packaging for U 77436(Cat. No.:CAS No. 128657-36-3)

U 77436

Cat. No.: B611529
CAS No.: 128657-36-3
M. Wt: 993.21
InChI Key: RABZFCMKGOGUMM-ZDYFYRQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physiological Significance of Renin in Cardiovascular Homeostasis

Renin, a proteolytic enzyme primarily released by the juxtaglomerular cells in the kidneys, initiates the RAAS cascade. cvphysiology.comwikipedia.org Its release is stimulated by factors such as sympathetic nerve activation, decreased renal artery pressure, and reduced sodium delivery to the distal tubules of the kidney. cvphysiology.com Renin acts on angiotensinogen (B3276523), a substrate produced by the liver, cleaving it to form angiotensin I (Ang I). cvphysiology.comwikipedia.orgjmcp.org Ang I is then converted to the biologically active angiotensin II (Ang II) by the angiotensin-converting enzyme (ACE), found predominantly on the surface of vascular endothelial cells, particularly in the lungs. cvphysiology.comwikipedia.org Ang II is a potent vasoconstrictor that increases blood pressure and stimulates the secretion of aldosterone (B195564) from the adrenal cortex. cvphysiology.comwikipedia.org Aldosterone promotes sodium and water reabsorption in the kidneys, further increasing blood volume and blood pressure. cvphysiology.comwikipedia.org By controlling this initial, rate-limiting step of angiotensin II formation, renin plays a critical role in maintaining cardiovascular homeostasis. jmcp.orgwikipedia.orgnps.org.aunih.gov

Therapeutic Implications of Renin Inhibition in Disease Pathophysiology

Overactivation of the RAAS is implicated in the pathogenesis of various cardiovascular and renal diseases, including primary hypertension. nih.govnih.gov Blocking the RAAS at different steps has been shown to improve outcomes in these conditions. nih.govnih.gov Therapeutic strategies targeting the RAAS aim to reduce the effects of Ang II, thereby lowering blood pressure, reducing vasoconstriction, improving renal perfusion, and decreasing inflammation, hypertrophy, and fibrosis. nih.govnih.govcvpharmacology.com Inhibiting renin, the enzyme that initiates the cascade, offers a direct approach to suppress the formation of both Ang I and Ang II. wikipedia.orgnps.org.aunih.gov This mechanism is distinct from ACE inhibitors (ACEIs) and angiotensin receptor blockers (ARBs), which act further down the pathway. wikipedia.orgnps.org.aubalkanmedicaljournal.org By blocking the first step, renin inhibition may offer a more complete blockade of Ang II production compared to ACE inhibition, as alternative enzyme pathways can also produce Ang II. nih.gov

Evolution of Renin Inhibitors in Preclinical Drug Discovery

The concept of inhibiting renin to treat hypertension has been explored since the 1970s. wikipedia.org Early efforts focused on peptide analogues of angiotensinogen, such as pepstatin, which was the first synthetic renin inhibitor described in 1972. wikipedia.org However, these early inhibitors, including the first generation like H-142, faced challenges such as poor pharmacokinetic properties and limited oral bioavailability, preventing their widespread clinical use. wikipedia.orgnih.govbalkanmedicaljournal.org The second generation of renin inhibitors, developed starting in 1982, consisted of peptide-like compounds such as remikiren, enalkiren, and zanikiren. wikipedia.org While having more drug-like properties, they also had limitations and did not complete clinical trials. wikipedia.org The search for potent inhibitors with acceptable oral bioavailability continued for about three decades. wikipedia.org This led to the discovery of the third generation of renin inhibitors, which are nonpeptidic compounds. wikipedia.org Aliskiren, an orally active non-peptide renin inhibitor, was the first drug in this class to receive marketing approval in 2007. wikipedia.orgnih.govui.ac.id The development of these later generations benefited from techniques like crystallography and molecular modeling. wikipedia.org

Historical Context of U-77436 Development within Renin Inhibitor Programs

U-77436 is a chemical compound that emerged within the broader research efforts to develop effective renin inhibitors. Its development is linked to earlier pseudopeptide renin inhibitors, such as Ditekiren (B1670780) (U-71038). Ditekiren, a pseudopeptide renin inhibitor, was developed for hypertension treatment but presented challenges with its intravenous formulation due to pH- and temperature-dependent solubility, exhibiting significant precipitation at physiological pH and temperature.

U-77436 was developed as an analog, specifically a pyridine (B92270) N-oxide derivative, to address the solubility limitations observed with compounds like Ditekiren. Research indicated that U-77436 possessed significantly higher aqueous solubility (20 mg/mL) compared to Ditekiren (<1 mg/mL) while retaining potent renin inhibitory activity. This improved solubility was a key factor in its development, aiming to overcome formulation challenges encountered with earlier renin inhibitors. The potency of U-77436 was reported with an IC₅₀ value of 0.58 nM, demonstrating its effectiveness in inhibiting the human renin enzyme.

Research findings on U-77436 highlight its improved solubility characteristics compared to some earlier pseudopeptide inhibitors, a critical aspect in drug development. The following table summarizes the solubility and potency data for U-77436 and Ditekiren as reported in preclinical research:

CompoundDescriptionAqueous Solubility (mg/mL)Potency (IC₅₀ vs Human Renin)
DitekirenPseudopeptide inhibitor<1Potent
U-77436Pyridine N-oxide analog200.58 nM

This data illustrates how structural modifications in the development of U-77436 aimed to enhance its physicochemical properties, specifically solubility, while maintaining potent inhibition of the renin enzyme, a crucial step in advancing renin inhibitor research.

Properties

CAS No.

128657-36-3

Molecular Formula

C50H76N10O11

Molecular Weight

993.21

IUPAC Name

L-Histidinamide, 1-(((2-hydroxy-1,1-bis(hydroxymethyl)ethyl)amino)carbonyl)-L-prolyl-L-phenylalanyl-N-(2-hydroxy-5-methyl-1-(2-methylpropyl)-4-(((2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)amino)carbonyl)hexyl)-Nalpha-methyl-, N-oxide, (1R-(1R*,2R*,4R*(1R*,2R*)))-

InChI

InChI=1S/C50H76N10O11/c1-8-33(6)43(46(67)53-26-35-17-12-13-19-52-35)56-44(65)37(32(4)5)24-42(64)40(21-31(2)3)58(7)41(23-36-25-51-30-54-36)48(69)60(71)47(68)38(22-34-15-10-9-11-16-34)55-45(66)39-18-14-20-59(39)49(70)57-50(27-61,28-62)29-63/h9-13,15-17,19,25,30-33,37-43,60-64H,8,14,18,20-24,26-29H2,1-7H3,(H,51,54)(H,53,67)(H,55,66)(H,56,65)(H,57,70)/t33?,37-,38+,39+,40-,41+,42-,43?/m1/s1

InChI Key

RABZFCMKGOGUMM-ZDYFYRQSSA-N

SMILES

O=C([NH+]([O-])C([C@H](CC1=CC=CC=C1)NC([C@H]2N(C(NC(CO)(CO)CO)=O)CCC2)=O)=O)[C@H](CC3=CNC=N3)N([C@H](CC(C)C)[C@H](O)C[C@@H](C(NC(C(NCC4=NC=CC=C4)=O)C(C)CC)=O)C(C)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

U 77436;  U-77436;  U77436; 

Origin of Product

United States

Preclinical Pharmacological Characterization of U 77436

In Vitro Enzymatic Inhibition of Human Renin

In vitro studies are conducted to assess the direct interaction of U-77436 with the human renin enzyme in a controlled laboratory setting. These studies provide crucial information about the potency, efficacy, kinetics, and selectivity of the inhibitor.

Determination of Inhibitory Potency (IC₅₀) and Efficacy

Inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Studies have shown that U-77436 is a potent inhibitor of human renin with an reported IC₅₀ of 0.58 nM. This indicates that a very low concentration of U-77436 is sufficient to inhibit human renin activity in vitro.

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic analysis helps to understand how the inhibitor interacts with the enzyme, such as whether the inhibition is competitive, non-competitive, or uncompetitive. Renin is an aspartyl protease, and inhibitors like U-77436 are designed to interact with its active site. wikipedia.orgcaymanchem.comwikipedia.org While specific kinetic parameters for U-77436 were not detailed in the provided search results, other renin inhibitors have shown competitive inhibition by binding to the active site and preventing the substrate (angiotensinogen) from binding. wikipedia.orgnih.gov

Specificity and Selectivity Profiling against Related Aspartyl Proteases

Renin belongs to the aspartyl protease family, which includes other enzymes like cathepsins and pepsins. wikipedia.orgcaymanchem.comsigmaaldrich.com Assessing the specificity and selectivity of U-77436 against these related proteases is important to determine if it selectively inhibits renin or also affects other enzymes, which could lead to off-target effects. While comprehensive selectivity data for U-77436 against a broad panel of aspartyl proteases were not found, studies on other renin inhibitors have shown varying degrees of selectivity. eoinobrien.orgnih.govnih.gov

Methodological Advancements in Renin Activity Assays (e.g., Fluorescence-based Techniques)

Measuring renin activity in vitro is crucial for evaluating the potency of inhibitors. Methodological advancements, such as fluorescence-based assays, have improved the sensitivity and throughput of these measurements. nih.govabcam.com These assays typically utilize a fluorogenic peptide substrate that is cleaved by renin, resulting in a change in fluorescence intensity that can be continuously monitored. nih.govabcam.commdpi.comelabscience.com For example, one such assay employs a FRET (Förster Resonance Energy Transfer) peptide where fluorescence quenching is relieved upon cleavage by renin. abcam.com Another method uses an EDANS/DABCYL-based substrate. nih.gov These techniques allow for sensitive and continuous measurement of renin activity and are valuable tools in screening and characterizing renin inhibitors like U-77436. nih.govabcam.com

In Vivo Pharmacodynamic Profiling in Preclinical Animal Models

In vivo studies are conducted in animal models to evaluate the effects of U-77436 on physiological parameters, particularly those related to blood pressure regulation. These studies help to understand how the compound behaves in a living system and its potential therapeutic effects. researchgate.netcancer.govwuxibiology.comresearchgate.net

Effects on Systemic Hemodynamics in Normotensive and Hypertensive Animal Models (e.g., Na-depleted cynomolgus monkeys)

Preclinical in vivo studies of renin inhibitors often involve evaluating their effects on systemic hemodynamics, such as mean arterial pressure (MAP), in various animal models, including normotensive and hypertensive states. nih.govresearchgate.netnih.govwustl.edubiorxiv.org Sodium-depleted cynomolgus monkeys are a relevant model for studying renin inhibitors because sodium depletion stimulates the RAAS, leading to elevated renin levels and blood pressure. nih.govnih.gov

Studies comparing U-77436 to its analog, ditekiren (B1670780) (U-71038), in Na-depleted cynomolgus monkeys have shown that while ditekiren (5 mg/kg IV) reduced mean arterial pressure by 16%, its duration of action was short (<2 hours). In contrast, U-77436 demonstrated a prolonged efficacy (>6 hours) in the same models. This suggests that U-77436 may offer a more sustained reduction in blood pressure compared to ditekiren in this preclinical model.

Data from Preclinical Studies in Na-Depleted Cynomolgus Monkeys

CompoundDose (IV)Effect on Mean Arterial Pressure (MAP)Duration of Action
Ditekiren5 mg/kg16% reduction< 2 hours
U-77436Not specifiedProlonged efficacy> 6 hours

Note: Specific MAP reduction data for U-77436 in this study was not available in the provided snippets, but its prolonged efficacy was highlighted in comparison to ditekiren.

Further detailed research findings on the magnitude of blood pressure reduction and other hemodynamic parameters for U-77436 in normotensive and other hypertensive animal models were not explicitly found within the provided search results. However, the use of various animal models, including rats and monkeys, is common in preclinical hypertension research to assess the effects of potential antihypertensive agents. researchgate.netnih.govbiorxiv.orgnih.gov

Modulation of Renin-Angiotensin System Components in Animal Systems (e.g., Plasma Renin Activity, Angiotensin I/II Levels)

The renin-angiotensin system is a critical hormonal pathway involved in the regulation of blood pressure, electrolyte balance, and fluid homeostasis guidetopharmacology.orgnih.gov. The initial and rate-limiting step in this system is the enzymatic cleavage of angiotensinogen (B3276523) by renin to produce angiotensin I eoinobrien.orgwikipedia.org. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II primarily by the angiotensin-converting enzyme (ACE) eoinobrien.orgwikipedia.org. Angiotensin II exerts various effects, including vasoconstriction, stimulation of aldosterone (B195564) secretion, and promotion of sodium retention nih.goveoinobrien.org.

Renin inhibitors, such as U-77436, are designed to block the action of renin, thereby preventing the formation of angiotensin I and, consequently, reducing the levels of angiotensin II wikipedia.org. In animal systems, the modulation of RAS components by a renin inhibitor would typically involve an increase in plasma renin activity (PRA) due to the disruption of the negative feedback loop where angiotensin II inhibits renin release eoinobrien.orgwikipedia.org. Concurrently, levels of angiotensin I and angiotensin II would be expected to decrease.

While U-77436 is characterized as a renin inhibitor and an analog of ditekiren (U-71038) tocris.com, detailed specific data on its quantitative effects on plasma renin activity, angiotensin I, and angiotensin II levels in various animal models were not extensively available in the consulted literature. Studies on other renin inhibitors and the general understanding of the RAS in animal models of conditions like hypertension and heart failure indicate that inhibiting renin activity is a direct mechanism to influence these components guidetopharmacology.orgnih.govgenome.jp.

Assessment of Duration of Action and Sustained Efficacy in Vivo

The duration of action and sustained efficacy of a pharmacological agent in vivo are crucial aspects of its preclinical characterization. For renin inhibitors, a prolonged duration of action is desirable to maintain consistent modulation of the RAS.

In comparative studies involving Na-depleted cynomolgus monkeys, U-77436 demonstrated a prolonged duration of efficacy tocris.com. Specifically, U-77436 showed efficacy lasting for more than 6 hours in this animal model tocris.com. This contrasted with the observed duration of action of ditekiren (U-71038), which was reported to be less than 2 hours in the same model tocris.com. This finding suggests that structural modifications in U-77436, such as its characterization as a pyridine (B92270) N-oxide derivative analog of ditekiren, may contribute to improved pharmacokinetic properties leading to a more sustained effect in vivo tocris.com.

The observed prolonged efficacy in a relevant animal model like the Na-depleted cynomolgus monkey is a significant preclinical finding for U-77436, indicating its potential for sustained pharmacological activity.

Comparative Duration of Action in Na-Depleted Cynomolgus Monkeys

CompoundDuration of Action
Ditekiren< 2 hours
U-77436> 6 hours

Note: This table is based on descriptive findings from preclinical studies in Na-depleted cynomolgus monkeys tocris.com.

Chemical Biology and Structure Activity Relationship Sar of U 77436

Molecular Recognition and Binding Mechanisms at the Renin Active Site

Renin is an aspartic protease that initiates the RAS cascade by cleaving angiotensinogen (B3276523) to form angiotensin I. Inhibitors like U-77436 are designed to bind to the active site of renin, thereby blocking this crucial step. The interaction involves specific contacts between the inhibitor molecule and key amino acid residues within the enzyme's binding pocket.

Identification of Key Amino Acid Residues for Ligand Interaction

While specific details on the amino acid residues involved in U-77436's interaction are not explicitly detailed in the provided search results, renin inhibitors in general function as transition-state analogs of angiotensinogen, the substrate for renin. The molecular targets involved in the interaction with renin inhibitors include regions corresponding to the P4 proline and P2' isoleucine of angiotensinogen. This suggests that U-77436, being a renin inhibitor, would interact with the renin active site in a manner that mimics the transition state of the natural substrate, involving residues that accommodate these parts of the peptide chain.

Rational Design and Synthetic Strategies for Renin Inhibitory Peptides

The development of renin inhibitors like U-77436 involves rational design principles aimed at creating molecules that can effectively block the enzyme's activity while possessing favorable pharmacological properties.

Derivatization of Parent Compounds (e.g., Ditekiren) to Yield U-77436

U-77436 is described as an analog of Ditekiren (B1670780) (also known as U-71038). Ditekiren is a pseudopeptide renin inhibitor. Its structure includes a pseudohexapeptide backbone. The development of U-77436 from Ditekiren represents a strategy of derivatization to improve certain properties.

Role of the Pyridine (B92270) N-Oxide Moiety in Enhanced Properties

A key modification in U-77436 compared to its parent compound, Ditekiren, is the presence of a pyridine N-oxide moiety. This modification was specifically introduced to address limitations observed with Ditekiren, particularly its solubility. Ditekiren showed pH- and temperature-dependent solubility, with significant precipitation at physiological pH (7.4) and temperature (37°C), despite high solubility at acidic pH (4.0). The addition of the pyridine N-oxide moiety in U-77436 leads to a significant enhancement in aqueous solubility, with U-77436 exhibiting a 20-fold higher aqueous solubility (20 mg/mL) compared to Ditekiren (<1 mg/mL) while largely retaining its potency (IC₅₀ = 0.58 nM). This highlights the crucial role of the pyridine N-oxide group in improving the physicochemical properties relevant for formulation and potentially bioavailability.

Structure-Activity Relationship Studies for Optimized Potency and Pharmacokinetics

Structure-Activity Relationship (SAR) studies are fundamental to the design and optimization of drug candidates. For renin inhibitory peptides like U-77436, SAR studies explore how modifications to the chemical structure impact their potency (affinity for renin) and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

The development of U-77436 from Ditekiren exemplifies an SAR approach where a structural modification (introduction of the pyridine N-oxide) was made to improve solubility while maintaining potency. Research on renin inhibitory peptides, including studies involving U-77436, has also investigated the influence of peptide structure on properties like intestinal absorption and liver extraction. lifeextension.com Studies have explored the relationship between peptide structure and systemic clearance. lifeextension.com The concept of desolvation energy has been considered as a major determinant of absorption but not clearance of peptides in rats. lifeextension.com Further SAR efforts in this class of compounds have also looked into modifying peptides to glycopeptides to attenuate in vivo clearance properties. lifeextension.com These studies collectively contribute to understanding how structural features of renin inhibitory peptides, including U-77436 and its analogs, influence their biological activity and pharmacokinetic profiles.

Impact of Structural Modifications on Renin Inhibitory Activity

U-77436 is a pyridine N-oxide derivative of ditekiren. This specific structural modification was explored to potentially improve the properties of the parent compound. While the precise details of how the pyridine N-oxide moiety influences the binding interaction with renin compared to ditekiren are not extensively detailed in the provided information, it is noted that U-77436 retains significant potency as a renin inhibitor. The IC₅₀ value for U-77436 is reported as 0.58 nM, indicating potent inhibition of the renin enzyme. This suggests that the pyridine N-oxide modification did not negatively impact the crucial interactions required for effective binding to the active site of renin. nih.gov General quantitative structure-activity relationship (QSAR) studies on renin inhibitors have indicated that inhibitory activity can be influenced by factors such as molecular weight, van der Waals radii of substituents, and localized electronic effects.

Correlation between Chemical Structure and Preclinical Efficacy

The chemical structure of a compound directly influences its pharmacokinetic and pharmacodynamic properties, which in turn dictate its efficacy in preclinical models. In preclinical studies using Na-depleted cynomolgus monkeys, ditekiren (U-71038) demonstrated a short duration of action, less than 2 hours. In contrast, U-77436, with its pyridine N-oxide modification, showed a prolonged duration of efficacy, exceeding 6 hours in the same model. This significant improvement in the duration of action highlights a direct correlation between the structural difference (the addition of the pyridine N-oxide) and enhanced preclinical efficacy, likely due to altered absorption, distribution, metabolism, or excretion characteristics influenced by the modified structure.

Physicochemical Property Optimization for Preclinical Research Applications

Optimizing the physicochemical properties of a drug candidate is a critical aspect of preclinical development to ensure that the compound can be effectively formulated and delivered for in vivo studies. Properties such as aqueous solubility, stability, and permeability are crucial for successful preclinical evaluation.

Strategies for Improving Aqueous Solubility through Chemical Modification

Poor aqueous solubility is a common challenge in drug development, potentially limiting absorption and requiring specialized formulation strategies. Chemical modification is a widely used approach to enhance solubility. In the case of ditekiren, its low aqueous solubility (<1 mg/mL) presented challenges for intravenous formulation, particularly at physiological pH and temperature where significant precipitation occurred. The development of U-77436, featuring the pyridine N-oxide moiety, successfully addressed this limitation. U-77436 exhibits a significantly higher aqueous solubility of 20 mg/mL, representing a substantial, approximately 20-fold, increase compared to ditekiren. This demonstrates the effectiveness of the pyridine N-oxide modification as a strategy to improve the aqueous solubility of this class of renin inhibitors. Other general strategies for improving aqueous solubility through chemical modification include derivatization, salt formation, and the creation of prodrugs.

Below is a table comparing the aqueous solubility and renin inhibitory potency of ditekiren and U-77436:

CompoundAqueous Solubility (mg/mL)Renin Inhibitory Potency (IC₅₀, nM)
Ditekiren<1Potent (comparable to U-77436)
U-77436200.58

Note: Potency for Ditekiren is described as potent and comparable to U-77436 in the source, without a specific IC₅₀ value provided in the direct comparison.

Understanding the Influence of pH and Temperature on Compound Behavior in Research Formulations

The behavior of a compound in research formulations is highly dependent on environmental factors such as pH and temperature. For ditekiren, solubility was found to be highly dependent on pH and temperature, with high solubility observed at acidic pH (4.0) but a significant drop in solubility and precipitation occurring at physiological pH (7.4) and temperature (37°C). This necessitated the use of acidic intravenous formulations (pH 4.0) for ditekiren in preclinical studies. The improved aqueous solubility of U-77436 (20 mg/mL) compared to ditekiren (<1 mg/mL) at relevant conditions suggests that U-77436 is less susceptible to these pH- and temperature-dependent solubility issues, offering greater flexibility in formulation design for preclinical research applications. Understanding these influences is crucial during pre-formulation studies to select appropriate solvents, excipients, and preparation methods that maintain the compound's solubility and stability for accurate and reliable preclinical data.

Preclinical Research Applications and Therapeutic Potential

Efficacy Assessments in Animal Models of Cardiovascular Disorders (excluding human trials)

Preclinical research involving U-77436 has included assessments of its efficacy in animal models relevant to cardiovascular disorders, with a focus on hypertension.

Investigation of Organ-Protective Effects in Preclinical Disease Models

Preliminary preclinical studies suggest that U-77436 may offer protective effects against end-organ damage associated with hypertension. nih.gov Renin inhibitors, as a class, are understood to potentially provide organ protection in conditions such as congestive heart failure by optimizing RAAS suppression. However, detailed research findings specifically on the organ-protective effects of U-77436 in preclinical disease models, such as data on cardiac hypertrophy or renal function markers, were not extensively available in the provided search results. Aliskiren, another renin inhibitor, has shown effects on cardiac and renal damage in animal models.

Comparative Preclinical Studies with Other Renin Inhibitors

Comparative preclinical studies have been conducted to benchmark U-77436 against other renin inhibitors, highlighting its distinctive properties.

Benchmarking U-77436 against Established Clinical and Preclinical Renin Inhibitors (e.g., Aliskiren)

U-77436 has been benchmarked against other renin inhibitors, including its parent compound Ditekiren (B1670780) and the clinically established renin inhibitor Aliskiren. nih.gov While Ditekiren faced challenges with solubility and duration of action in preclinical studies, U-77436 was developed as an analog to address some of these limitations. nih.gov Aliskiren is an orally effective non-peptide direct renin inhibitor that has been extensively studied in preclinical and clinical settings, demonstrating efficacy in reducing blood pressure and showing potential for organ protection.

Distinctive Preclinical Advantages of U-77436 (e.g., Solubility, Duration of Action)

A distinctive preclinical advantage of U-77436 identified in comparative studies is its significantly higher aqueous solubility compared to Ditekiren. U-77436, a pyridine (B92270) N-oxide derivative of Ditekiren, exhibits a solubility of 20 mg/mL, which is 20-fold higher than that of Ditekiren (<1 mg/mL). nih.gov This improved solubility is a key feature addressing a limitation observed with Ditekiren's formulation at physiological pH and temperature. nih.gov

Furthermore, studies in Na-depleted cynomolgus monkeys revealed a prolonged duration of action for U-77436 (>6 hours) compared to Ditekiren (<2 hours) in the same model. nih.gov This extended duration of action suggests a potential for less frequent dosing, a favorable characteristic for a therapeutic agent. Despite its improved solubility, U-77436 was noted to retain potency, with an IC₅₀ of 0.58 nM. nih.gov In comparison, Aliskiren has a reported solubility of approximately 3 mg/mL and an IC₅₀ of 0.6 nM for human renin. nih.govebi.ac.uk

The following table summarizes some comparative preclinical properties:

CompoundMechanism of ActionAqueous Solubility (approx.)Duration of Action (Cynomolgus Monkeys)Potency (IC₅₀ for human renin)
U-77436Renin inhibition20 mg/mL>6 hours0.58 nM
DitekirenRenin inhibition<1 mg/mL<2 hours0.26 nM nih.gov
AliskirenRenin inhibition~3 mg/mLNot specified in provided text0.6 nM nih.govebi.ac.uk

Advanced Methodological Approaches in U 77436 Research

Molecular and Cellular Biology Techniques for Pathway Elucidation

Molecular and cellular biology techniques are crucial for understanding how U-77436 interacts with biological targets and influences cellular processes. These methods provide insights into the compound's mechanism at a fundamental level. nih.govnih.gov

Studies on gene expression and protein modulation are fundamental to determining the biological impact of U-77436. In vitro experiments using cell lines or primary cells treated with U-77436 would involve techniques such as quantitative real-time PCR (qPCR) to measure changes in mRNA levels of target genes or genes within relevant pathways. Western blotting or ELISA could be used to assess the corresponding protein levels.

In vivo studies in animal models would complement these findings by evaluating gene and protein expression changes in specific tissues or organs after administration of U-77436. These studies help to understand the systemic effects of the compound and tissue-specific responses. Techniques like immunohistochemistry or immunofluorescence microscopy could be employed to visualize protein localization and expression within tissues.

Given that some research in this domain focuses on the Renin-Angiotensin-Aldosterone System (RAAS), signaling pathway analysis would be a critical component if U-77436 is hypothesized to interact with this system. Techniques such as reporter assays, kinase activity assays, or analysis of phosphorylation states of key signaling molecules could be used to dissect the impact of U-77436 on RAAS-related pathways. For example, investigating the phosphorylation status of components downstream of angiotensin II receptor activation would provide evidence of RAAS modulation. Gene set enrichment analysis (GSEA) could be applied to gene expression data to identify enriched pathways affected by U-77436 treatment.

Gene Expression and Protein Modulation Studies in vitro and in vivo

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics in Compound Development

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics play a significant role in the development of compounds like U-77436 by establishing relationships between chemical structure and biological activity or properties.

Cheminformatics tools are used to manage, analyze, and visualize chemical data, including the structure of U-77436 and related compounds. Molecular descriptors, which are numerical representations of molecular properties, are calculated from the chemical structure.

QSAR models are then built using statistical or machine learning techniques to correlate these molecular descriptors with observed biological activities (e.g., potency in an assay) or ADME properties (e.g., predicted clearance or bioavailability). These models can be used to predict the properties of new, untested compounds, prioritize synthesis efforts, and guide the design of analogs with improved characteristics.

For U-77436 research, QSAR and cheminformatics could be applied to:

Predict its activity against potential targets based on the activity of structurally similar compounds.

Estimate its ADME properties, such as bioavailability or metabolic stability, before conducting in vivo studies.

Design and prioritize the synthesis of U-77436 analogs with potentially enhanced potency, selectivity, or favorable PK properties.

Predictive Models for Biological Activity of U-77436 Analogs

Predictive models for biological activity, such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools used to establish a correlation between the structural properties of compounds and their biological responses. Current time information in Wharton County, US.chem960.comnih.gov These models operate on the principle that the biological activity of a molecule is a function of its physicochemical and structural features. chem960.com By analyzing a dataset of compounds with known structures and biological activities (e.g., enzyme inhibition potency like the IC₅₀ for renin), QSAR models can identify molecular descriptors that are statistically correlated with the observed activity. chem960.com

For U-77436 and its analogs, QSAR modeling could involve calculating a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters. These descriptors would then be used to build mathematical models that predict the renin inhibitory activity (e.g., pIC₅₀) of new, untested analogs based solely on their chemical structures. Current time information in Wharton County, US.chem960.com Such models can help researchers prioritize which analogs are most likely to be potent inhibitors, reducing the need for extensive experimental synthesis and testing. nih.gov

Two-dimensional (2D) and three-dimensional (3D) QSAR techniques exist. Current time information in Wharton County, US. 2D-QSAR typically uses descriptors calculated from the molecular graph, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), consider the three-dimensional arrangement of atoms and their interactions with a surrounding probe. Current time information in Wharton County, US. Applying these techniques to a series of U-77436 analogs with varying structural modifications could provide insights into the specific structural features that are crucial for potent renin inhibition and improved solubility. For instance, QSAR analysis could reveal how modifications to the pyridine (B92270) N-oxide moiety or other parts of the Ditekiren (B1670780) pseudopeptide backbone influence activity and solubility.

While specific QSAR data for U-77436 was not found, the general application of QSAR in optimizing the activity of various compound series, including enzyme inhibitors, is well-established. chem960.com

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) is a computational technique used to search large libraries of chemical compounds to identify structures that are predicted to bind to a specific biological target, such as the active site of the renin enzyme. VS can be broadly categorized into ligand-based and structure-based methods.

Ligand-based virtual screening utilizes information from known active compounds (like U-77436 or Ditekiren) to find other molecules with similar properties, such as shape or pharmacophores (the essential features for biological activity). Given that U-77436 is an analog of Ditekiren, ligand-based methods could involve using the structural and electronic properties of these known inhibitors to search databases for novel compounds with similar inhibitory potential.

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target (renin, in this case). Techniques like molecular docking are used to predict how small molecules might bind to the active site of the enzyme and estimate the binding affinity. By docking libraries of potential analogs into the renin active site, researchers could computationally screen for compounds with favorable predicted binding interactions.

Virtual screening plays a crucial role in lead discovery and optimization by rapidly filtering large chemical spaces to a manageable number of promising candidates for experimental testing.

Lead optimization is an iterative process that aims to improve the potency, selectivity, pharmacokinetic properties, and reduce potential toxicity of a lead compound (like U-77436, having emerged as an improved analog of Ditekiren). This phase involves the synthesis and testing of numerous analogs based on insights gained from biological assays, structural analysis, and computational methods.

For U-77436, lead optimization strategies would likely involve further structural modifications to potentially enhance its renin inhibitory activity, improve its absorption, distribution, metabolism, and excretion (ADME) profile, and ensure its selectivity against other related enzymes. Computational approaches, including predictive ADME models and molecular dynamics simulations, can be integrated into the lead optimization process to guide the design of new analogs with desired properties. For example, computational methods could help predict how structural changes might affect U-77436's metabolic stability or its interaction with transporter proteins.

The development of U-77436 itself, with its improved solubility over Ditekiren while retaining potency, is an example of successful lead optimization, likely guided by an understanding of structure-property relationships. [2, result from prior search] While specific details of the methodologies used in the development of U-77436 were not extensively found, the principles of predictive modeling and virtual screening would be highly relevant in identifying further modifications to enhance its drug-like properties.

Data Table: Properties of Ditekiren and U-77436

CompoundDescriptionRenin IC₅₀ (nM)Aqueous Solubility (mg/mL)
DitekirenRenin InhibitorNot specified in source, but U-77436 retains potency relative to it. [2, result from prior search]<1 [2, result from prior search]
U-77436Pyridine N-oxide analog of Ditekiren0.58 [2, result from prior search]20 [2, result from prior search]

Future Directions and Unanswered Research Questions

Exploration of Novel Peptide and Non-Peptide Renin Inhibitor Scaffolds Derived from U-77436

The quest for improved renin inhibitors necessitates the continuous exploration of novel chemical scaffolds. U-77436, as a derivative of a pseudopeptide inhibitor with enhanced properties like increased aqueous solubility and prolonged action compared to Ditekiren (B1670780), serves as a potential starting point for the design and synthesis of new renin inhibitors. google.com Future research could focus on leveraging the structural features of U-77436 that contribute to its improved pharmacokinetic profile. This involves investigating modifications to the pyridine (B92270) N-oxide moiety and the core pseudopeptide backbone to identify novel peptide or non-peptide structures with optimized potency, selectivity, solubility, and duration of action. The aim is to overcome limitations observed in earlier renin inhibitors, such as low oral bioavailability and potential off-target effects, by exploring chemical space informed by the structure-activity relationships gleaned from compounds like U-77436.

Deeper Mechanistic Insights into Long-Term Preclinical Effects of U-77436

While preclinical studies with U-77436 indicated prolonged efficacy in reducing mean arterial pressure, a comprehensive understanding of its long-term mechanistic effects in preclinical models is still developing. google.com Future research needs to delve deeper into how chronic administration of U-77436 impacts various physiological systems beyond immediate blood pressure reduction. This includes detailed investigations into its effects on target organ damage, such as the kidneys, heart, and vasculature, in relevant animal models. Understanding the long-term consequences of sustained renin inhibition by U-77436 at the molecular and cellular levels, including potential effects on the (pro)renin receptor and downstream signaling pathways independent of angiotensin II generation, represents a crucial unanswered question. Such studies are vital for predicting potential long-term benefits or unforeseen consequences in a preclinical setting.

Development of Advanced Preclinical Models to Further Characterize Renin Inhibitor Efficacy

A significant challenge in the preclinical evaluation of renin inhibitors, including compounds like U-77436, is the species specificity of renin. Human renin inhibitors often show weaker inhibition of renin from other species, which can limit the predictive value of conventional animal models. ebi.ac.uk The development and utilization of more advanced preclinical models that better mimic the human RAAS are essential for accurately characterizing the efficacy of inhibitors like U-77436. This includes the wider adoption and development of transgenic animal models expressing human renin and angiotensinogen (B3276523) genes, which have been shown to be more responsive to human-specific renin inhibitors. uni-freiburg.degiapreza.com Future research should focus on refining these models and developing new in vitro and in vivo systems that allow for a more accurate assessment of the potency, duration of action, and tissue-specific effects of U-77436, providing more reliable data to guide potential clinical translation.

Q & A

Basic Research Questions

Q. How do I formulate a focused research question for studying the molecular interactions of U 77436?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure your question. For example: "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell line/organism] (population) compared to [control compound] (comparison) over [timeframe]?" Ensure clarity and measurability by aligning variables with available analytical tools (e.g., HPLC, spectroscopy) .
  • Key Considerations : Avoid vague terms like "impact" or "effect"; specify mechanisms (e.g., binding affinity, enzymatic inhibition). Validate feasibility through preliminary literature reviews .

Q. What strategies ensure a comprehensive literature review for this compound-related studies?

  • Methodological Answer :

Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND [target protein] NOT clinical trial").

Prioritize peer-reviewed journals with high impact factors and avoid non-academic sources (e.g., BenchChem).

Organize findings using reference managers (Zotero, EndNote) and map contradictions (e.g., conflicting efficacy reports) for further investigation .

  • Data Synthesis : Create a comparative table summarizing methodologies, sample sizes, and outcomes across studies to identify gaps .

Q. How should I design experiments to assess this compound’s stability under varying physiological conditions?

  • Methodological Answer :

Variables : pH (e.g., 2.0 for gastric fluid vs. 7.4 for blood), temperature (37°C for body temperature), and exposure time (0–24 hours).

Analytical Tools : Use mass spectrometry (MS) for degradation product identification and UV-Vis spectroscopy for real-time stability monitoring.

Controls : Include inert buffers and known stable analogs for baseline comparison .

  • Replicability : Document protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility .

Advanced Research Questions

Q. How can I resolve contradictions in reported binding affinities of this compound across studies?

  • Methodological Answer :

Meta-Analysis : Compare experimental conditions (e.g., buffer composition, assay type) from conflicting studies. For example, surface plasmon resonance (SPR) may yield different results than isothermal titration calorimetry (ITC) due to measurement principles .

Error Analysis : Calculate confidence intervals for existing data and replicate experiments under standardized conditions. Use statistical tools (ANOVA, t-tests) to quantify variability .

  • Case Study : If Study A reports IC₅₀ = 10 nM (SPR) and Study B reports 50 nM (ITC), attribute discrepancies to differences in ligand immobilization (SPR) vs. solution-phase interactions (ITC) .

Q. What advanced methodologies optimize the synthesis yield of this compound while minimizing byproducts?

  • Methodological Answer :

Process Optimization : Apply Design of Experiments (DoE) to test variables (catalyst concentration, temperature). For example, a 3² factorial design can identify optimal conditions for Suzuki-Miyaura coupling .

Analytical Validation : Use High-Resolution MS (HRMS) and NMR to track byproduct formation. Implement green chemistry principles (e.g., solvent substitution) to improve sustainability .

  • Data Interpretation : Compare chromatograms pre- and post-optimization to quantify yield improvements (e.g., from 45% to 72%) .

Q. How do I address ethical and methodological limitations in in vivo studies of this compound’s toxicity?

  • Methodological Answer :

Ethical Compliance : Follow institutional guidelines for animal welfare (e.g., 3Rs: Replacement, Reduction, Refinement) and obtain ethics committee approval before trials .

Bias Mitigation : Use double-blinding for dose administration and randomize animal groups. Validate toxicity endpoints (e.g., histopathology, serum biomarkers) via inter-laboratory calibration .

  • Reporting Standards : Disclose limitations (e.g., small sample sizes) in the "Discussion" section and propose follow-up studies .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships of this compound?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and EC₅₀/IC₅₀ with 95% confidence intervals .
  • Outlier Handling : Apply Grubbs’ test to exclude anomalies and ensure normality via Shapiro-Wilk tests .
    • Visualization : Use scatter plots with error bars and trend lines to illustrate potency variations across replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.